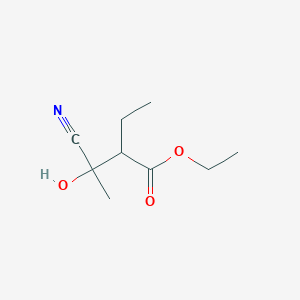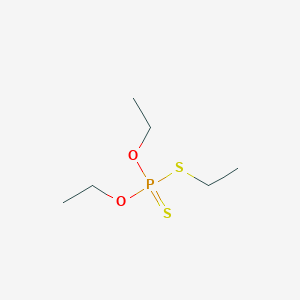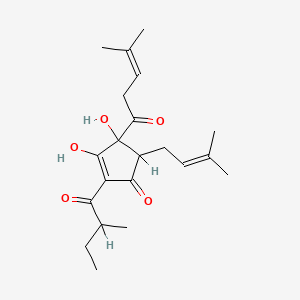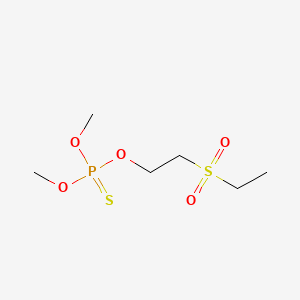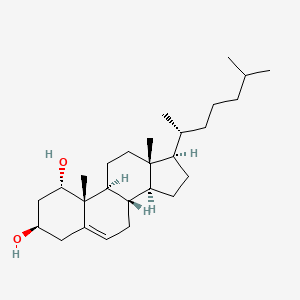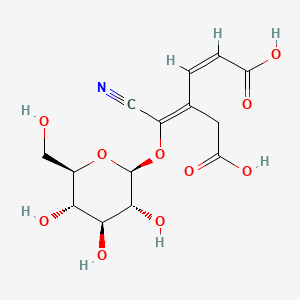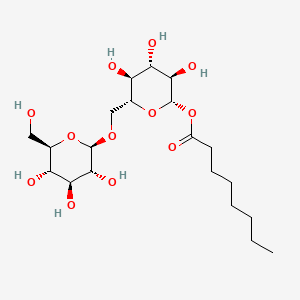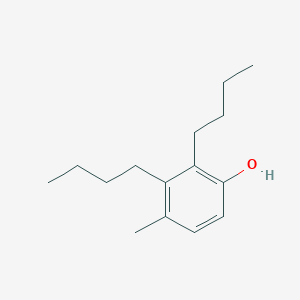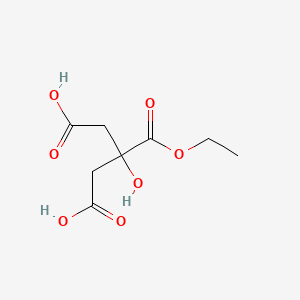
2-Ethyl citrate
Overview
Description
Scientific Research Applications
Anticoagulant Applications
2-Ethyl citrate, also known as diethyl citrate (Et2Cit), has been investigated for its potential as an anticoagulant. A study by Han et al. (2013) compared the coordination dynamics and mechanism of Et2Cit with calcium ions, highlighting its weaker coordination ability but faster dissociation rate compared to sodium citrate. This characteristic suggests its suitability as an anticoagulant that could avoid hypocalcemia and hypercalcemia. Further, Han et al. (2018) synthesized and characterized Et2Cit, exploring its anticoagulant properties in vitro and suggesting it as a potential ideal anticoagulant.
Dental Applications
In dental materials, the dynamic viscoelasticity of dental soft polymer material containing citrate ester-based plasticizers was studied by Hong et al. (2020). This research investigated how citrate ester-based plasticizer inclusion could improve the durability of dental soft polymer materials.
Coordination Chemistry
Research on solid state lanthanum-titanium citrate complexes by Milanova et al. (1998) highlights the application of ethyl citrate in coordination chemistry, exploring its role in complex formation.
Plasticizer Development
The development of green plasticizers like trioctyl citrate, involving 2-ethyl alcohol as a raw material, was discussed by Gan (2013). This study focused on finding efficient catalysts for the synthesis of environmentally friendly plasticizers.
Antimicrobial and Anticancer Activity
The antimicrobial and anticancer activities of Ag(I) citrate complex with ethyl-3-quinolate were investigated by Altowyan et al. (2022), revealing its effectiveness against certain microorganisms and cancer cell lines.
Vascular Calcification Inhibition
A study by Duan et al. (2017) examined the inhibitory effects of diethyl citrate on calcification in mouse aortic smooth muscle cells, suggesting its potential role in alleviating vascular calcification.
Catalysis and Chemical Reactions
The kinetics of the esterification reaction of citric acid with ethanol to form tri-ethyl citrate was studied by Kolah et al. (2007), providing insights into catalysis and chemical reaction dynamics involving ethyl citrate.
properties
IUPAC Name |
3-ethoxycarbonyl-3-hydroxypentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O7/c1-2-15-7(13)8(14,3-5(9)10)4-6(11)12/h14H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPYYAIOLTWOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl citrate | |
CAS RN |
4552-01-6 | |
| Record name | 2-Ethyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004552016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSB9U8YXAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



